

# Fipravirimat (GSK3640254): A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

**Fipravirimat** (also known as GSK3640254 and BMS-986197) is an investigational, orally administered small molecule that belongs to the class of HIV-1 maturation inhibitors.[1] Developed by Bristol Myers Squibb and later advanced by ViiV Healthcare, **Fipravirimat** represents a novel therapeutic approach targeting the final stages of the HIV-1 lifecycle.[1] The compound demonstrated potent, dose-dependent antiviral activity in early clinical studies.[1] However, its development was discontinued in early 2023 due to the rapid emergence of resistance, specifically the Gag A364V mutation, observed in short-term monotherapy trials.[1] This guide provides a comprehensive overview of **Fipravirimat**'s chemical structure, physicochemical properties, mechanism of action, antiviral activity, and pharmacokinetic profile.

## **Chemical Structure and Physicochemical Properties**

**Fipravirimat** is a complex small molecule with the chemical formula C43H67FN2O4S.[2] Its structure is characterized by a triterpenoid core. The systematic IUPAC name for **Fipravirimat** is (1R)-4-[(1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]-1-(fluoromethyl)cyclohex-3-ene-1-carboxylic acid.[3]

Table 1: Physicochemical Properties of **Fipravirimat** 



| Property          | Value         | Source |
|-------------------|---------------|--------|
| Molecular Formula | C43H67FN2O4S  | [2]    |
| Molecular Weight  | 727.08 g/mol  | [2]    |
| CAS Number        | 1818867-24-1  | [2]    |
| Solubility        | 10 mM in DMSO | [4]    |

## **Mechanism of Action**

**Fipravirimat** is an HIV-1 maturation inhibitor that disrupts the final stage of the viral lifecycle.[1] Unlike protease inhibitors, which target the viral protease enzyme, maturation inhibitors bind to the viral Gag polyprotein.[1] This binding event specifically inhibits the last protease cleavage event between the capsid (CA) protein (p24) and the spacer peptide 1 (SP1) in the Gag polyprotein. The failure of this cleavage prevents the proper assembly and maturation of the viral core, resulting in the formation of non-infectious, immature virus particles.[1]





Click to download full resolution via product page

Caption: Mechanism of action of **Fipravirimat** in the HIV-1 lifecycle.



## **Antiviral Activity**

**Fipravirimat** has demonstrated potent antiviral activity against a broad range of HIV-1 subtypes and clinically relevant polymorphisms.[4]

Table 2: In Vitro Antiviral Activity of Fipravirimat against HIV-1

| Assay Type               | HIV-1<br>Strains/Isolates                              | Parameter | Value (nM) |
|--------------------------|--------------------------------------------------------|-----------|------------|
| Multiple-cycle assay     | Minilibrary of clinically relevant HIV-1 polymorphisms | EC90      | 33         |
| Antiviral Activity Assay | Panel of HIV-1 clinical isolates in PBMCs              | Mean EC50 | 9          |
| Binding Affinity Assay   | HIV-1 Virus-Like<br>Particles (VLPs)                   | Kd        | 1.4        |

### **Pharmacokinetics**

The pharmacokinetic profile of **Fipravirimat** has been evaluated in Phase I and Phase IIa clinical trials in both healthy volunteers and HIV-1 positive, treatment-naive adults.[5][6][7]

Table 3: Pharmacokinetic Parameters of **Fipravirimat** in HIV-1 Positive, Treatment-Naive Adults (Phase IIa Study)[5]

| Dose (mg) | AUC0-τ<br>(ng·h/mL) | Cmax (ng/mL) | Cτ (ng/mL) | Tmax (h) |
|-----------|---------------------|--------------|------------|----------|
| 10        | 2,860               | 215          | 80.3       | 5.53     |
| 40        | 9,990               | 733          | 315        | 4.02     |
| 80        | 16,900              | 1,170        | 561        | 5.48     |
| 140       | 32,300              | 2,120        | 1,100      | 4.50     |
| 200       | 43,100              | 2,710        | 1,480      | 4.03     |
|           |                     |              |            |          |



Table 4: Pharmacokinetic Parameters of **Fipravirimat** in Healthy Adults[6]

| Dose (mg) | AUC0–τ<br>(h·ng/mL) | Cmax (ng/mL) | Cτ (ng/mL) | Tmax (h) |
|-----------|---------------------|--------------|------------|----------|
| 100       | 13,800              | 830          | 460        | 5.0      |
| 500       | 67,500              | 4,260        | 2,140      | 5.0      |

# Experimental Protocols In Vitro Gag-Pro-Pol Precursor Cleavage Assay

This assay is designed to assess the ability of a compound to inhibit the proteolytic processing of the HIV-1 Gag-Pro-Pol precursor by the viral protease.



Click to download full resolution via product page

Caption: Workflow for an in vitro HIV-1 Gag cleavage assay.

#### Methodology:

- Expression of Gag-Pro-Pol Precursor: The full-length HIV-1 Gag-Pro-Pol precursor is
  expressed in an in vitro transcription and translation system, such as a rabbit reticulocyte
  lysate, in the presence of [35S]cysteine to radiolabel the protein products.[8]
- Protease Cleavage Reaction: The radiolabeled Gag-Pro-Pol precursor is incubated with purified, mature HIV-1 protease in the presence of varying concentrations of Fipravirimat or



a vehicle control (DMSO).[9]

- Analysis of Cleavage Products: The reaction products are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[8]
- Quantification: The radiolabeled protein bands corresponding to the full-length precursor and its cleavage products are visualized by autoradiography and quantified using densitometry to determine the extent of cleavage inhibition at each drug concentration.[8]

## Phase IIa Clinical Trial Protocol (NCT03784079)

This study was a randomized, placebo-controlled, double-blind, adaptive-design trial to evaluate the antiviral efficacy, safety, tolerability, and pharmacokinetics of **Fipravirimat** in treatment-naive adults with HIV-1.[5][10]



Click to download full resolution via product page



Caption: High-level overview of the Phase IIa clinical trial design for **Fipravirimat**.

#### **Key Protocol Elements:**

- Participants: Treatment-naive adults aged 18 to 65 years with documented HIV-1 infection.
- Study Design: The study was conducted in two parts. Part 1 involved a 10-day treatment period, while Part 2 had a 7-day treatment period.[5][11] The duration of Part 2 was shortened to reduce the potential for the development of resistance.[11]
- Intervention: Participants were randomized to receive once-daily oral doses of Fipravirimat
  or a matching placebo. All doses were administered with a moderate-fat meal.[10]
- Primary Endpoint: The primary endpoint was the maximum change from baseline in plasma
   HIV-1 RNA levels.[5][10]
- Secondary Endpoints: Secondary endpoints included safety, tolerability, and various pharmacokinetic parameters.[10]

## Conclusion

**Fipravirimat** is a potent HIV-1 maturation inhibitor with a novel mechanism of action. While its clinical development was halted due to a low barrier to resistance, the extensive research conducted on this compound has provided valuable insights into the inhibition of HIV-1 maturation. The data and methodologies presented in this guide offer a comprehensive resource for researchers and professionals in the field of antiviral drug development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Fipravirimat | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 2. Fipravirimat Wikipedia [en.wikipedia.org]

### Foundational & Exploratory





- 3. Fipravirimat | C43H67FN2O4S | CID 118435805 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSK3640254 (GSK254, Fipravirimat) | HIV-1 maturation inhibitor | Probechem Biochemicals [probechem.com]
- 5. Phase IIa Proof-of-Concept Evaluation of the Antiviral Efficacy, Safety, Tolerability, and Pharmacokinetics of the Next-Generation Maturation Inhibitor GSK3640254 PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the HIV-1 maturation inhibitor GSK3640254 on QT interval in healthy participants PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Phase I Evaluation of the Pharmacokinetics and Tolerability of the HIV-1 Maturation Inhibitor GSK3640254 and Tenofovir Alafenamide/Emtricitabine in Healthy Participants -PMC [pmc.ncbi.nlm.nih.gov]
- 8. Initial Cleavage of the Human Immunodeficiency Virus Type 1 GagPol Precursor by Its Activated Protease Occurs by an Intramolecular Mechanism PMC [pmc.ncbi.nlm.nih.gov]
- 9. Processing sites in the human immunodeficiency virus type 1 (HIV-1) Gag-Pro-Pol precursor are cleaved by the viral protease at different rates PMC [pmc.ncbi.nlm.nih.gov]
- 10. PHASE IIA PROOF-OF-CONCEPT TRIAL OF NEXT-GENERATION MATURATION INHIBITOR GSK3640254 [natap.org]
- 11. Phase IIa Proof-of-Concept Evaluation of the Antiviral Efficacy, Safety, Tolerability, and Pharmacokinetics of the Next-Generation Maturation Inhibitor GSK3640254 PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Fipravirimat (GSK3640254): A Technical Guide to its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10860366#the-chemical-structure-and-properties-of-fipravirimat]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com